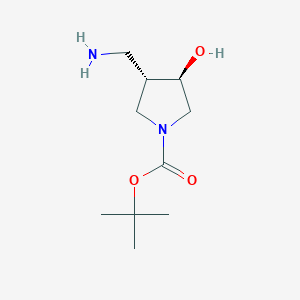
tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
The compound “tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate” is likely a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry . The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the aminomethyl, hydroxy, and carboxylate groups. The tert-butyl group could be introduced using a variety of methods, including the use of tert-butyl lithium or other tert-butoxide reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the aminomethyl and hydroxy groups on adjacent carbons. The carboxylate group would likely be on the nitrogen of the pyrrolidine ring, and the tert-butyl group could be on any of the carbons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aminomethyl and hydroxy groups could potentially participate in a variety of reactions, including nucleophilic substitutions or eliminations. The carboxylate group could act as a weak acid, and the tert-butyl group could influence the steric environment of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the polar carboxylate, aminomethyl, and hydroxy groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Chemical Transformations
The tert-butyl group in this compound is known for its unique reactivity pattern . It is often used in chemical transformations due to its crowded structure . This structure can influence the reactivity of the compound and enable specific transformations that might not be possible with other groups .
Biosynthetic Pathways
The tert-butyl group is also relevant in nature, particularly in biosynthetic pathways . It can be involved in the synthesis of various natural compounds, potentially influencing the efficiency and outcomes of these pathways .
Biodegradation Pathways
In addition to biosynthesis, the tert-butyl group can also play a role in biodegradation pathways . This means that it could potentially influence how certain compounds are broken down in biological systems .
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern could make it useful in biocatalytic processes . These are processes that use natural catalysts, like protein enzymes, to conduct chemical reactions .
Synthetic Organic Chemistry
Tertiary butyl esters, such as the one in this compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds, providing a versatile tool for synthetic chemists .
Flow Microreactor Systems
The tert-butoxycarbonyl group in this compound can be directly introduced into various organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The tert-butyl group is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known to be involved in various chemical transformations, which could potentially influence the pharmacokinetics of the compound .
Result of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which could potentially influence the overall effects of the compound .
Action Environment
The synthesis of similar compounds has been improved using flow microreactor systems, suggesting that the reaction environment can significantly influence the efficiency and sustainability of the process .
Propriétés
IUPAC Name |
tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZEZIYOBGVSK-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



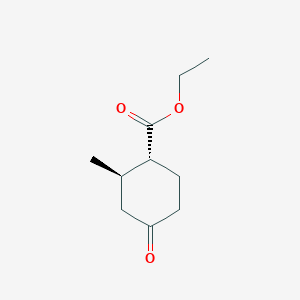
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)
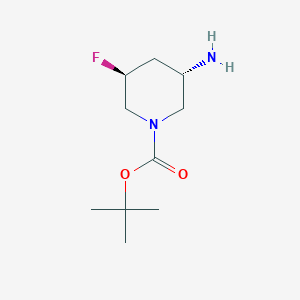
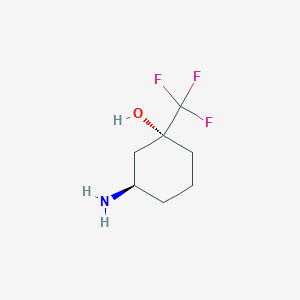
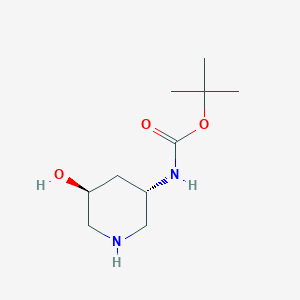
![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B3112940.png)
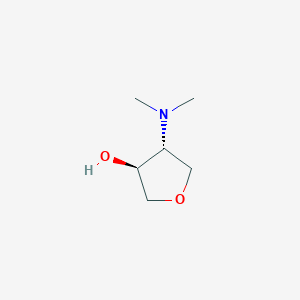
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/structure/B3112954.png)

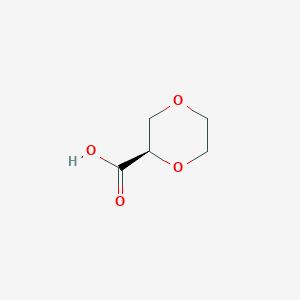

![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3112984.png)
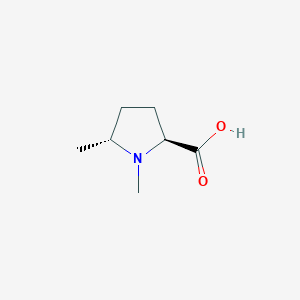
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3112994.png)